molecular formula C37H76O6 B13772498 2,2-Dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid CAS No. 68585-01-3

2,2-Dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid

Cat. No.: B13772498
CAS No.: 68585-01-3
M. Wt: 617.0 g/mol
InChI Key: TYDFSJLGEFLLHD-UHFFFAOYSA-N
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Description

Properties

CAS No.

68585-01-3

Molecular Formula

C37H76O6

Molecular Weight

617.0 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid

InChI

InChI=1S/C18H36O2.C14H28O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);6-7H,3-4H2,1-2H3

InChI Key

TYDFSJLGEFLLHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Compound Preparation Method Summary Key Reactants/Catalysts Conditions (Temp, Time) Notes
2,2-Dimethylpropane-1,3-diol Aldol condensation of isobutyraldehyde and formaldehyde with tertiary amine catalyst, hydrogenation, distillation Isobutyraldehyde, Formaldehyde, Tertiary amine Not specified precisely; involves heating and distillation Emphasis on removal of basic impurities
Octadecanoic Acid (phenyl derivative) Friedel-Crafts alkylation of oleic acid with benzene catalyzed by AlCl3, followed by acid workup and extraction Oleic acid, Benzene, AlCl3 45–85 °C, 4–12 h (optimum 65 °C, 6 h) High yield; few side reactions
Tetradecanoic Acid Vacuum fractionation of methyl esters from natural oils; saponification of glycerol tris(tetradecanoate); synthetic oxidation or electrolysis Methyl esters (coconut/palm oils), NaOH, HCl Various; saponification and acidification at lab scale Also synthesized by oxidation of myristyl alcohol

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Composition and Properties

  • Molecular Formula : C₃₇H₇₆O₆
  • Molecular Weight : Approximately 616.996 g/mol
  • Components :
    • 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) : A colorless, viscous liquid known for its stability and low volatility.
    • Octadecanoic Acid (Stearic Acid) : A saturated fatty acid widely used in cosmetics and food processing.
    • Tetradecanoic Acid (Myristic Acid) : Another saturated fatty acid important in various industrial applications.

Industrial Applications

  • Polyester Synthesis :
    • The diol component enhances the thermal and chemical stability of polyesters. It is particularly useful in producing high-performance materials that require resistance to heat and moisture .
  • Lubricants and Plasticizers :
    • The compound can be esterified to produce synthetic lubricating esters that exhibit lower oxidation and hydrolysis potential compared to natural esters. This property makes it suitable for hydraulic fluids, greases, and metal-working fluids .
  • Coatings and Paints :
    • It serves as a key ingredient in alkyd resin paints and powdered paints, contributing to improved durability and performance characteristics of the final products .
  • Textiles and Pharmaceuticals :
    • The compound's compatibility with various polymers allows its use in textile treatments and pharmaceutical formulations, enhancing product efficacy and stability .
  • Surfactants :
    • Due to its unique structure, it can function as a surfactant in various applications, including cleaning agents and emulsifiers .

Case Study 1: Synthesis of High-Performance Polyesters

Research has shown that incorporating 2,2-Dimethylpropane-1,3-diol into polyester formulations results in materials that exhibit superior thermal stability and resistance to degradation under environmental stressors. These properties are critical for applications in automotive and aerospace industries where material performance is paramount.

Case Study 2: Development of Synthetic Lubricants

A comparative study on synthetic lubricants demonstrated that formulations using this compound outperformed traditional natural esters in terms of oxidative stability and lubricating efficiency. These findings suggest significant potential for reducing maintenance costs in industrial machinery.

Research Findings

Recent studies have highlighted the potential for 2,2-Dimethylpropane-1,3-diol; octadecanoic acid; tetradecanoic acid to be utilized in innovative cooling technologies due to its phase transition properties under pressure. This could lead to advancements in solid-state refrigeration systems .

Comparison with Similar Compounds

2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol)

2,2-Dimethylpropane-1,3-diol is a branched-chain diol with the formula C₅H₁₂O₂.

Octadecanoic Acid (Stearic Acid)

Octadecanoic acid (C₁₈H₃₆O₂) is a saturated long-chain fatty acid prevalent in animal fats, plant oils, and microbial metabolites. It is notable for its role in lipid metabolism and industrial applications, such as lubricants and surfactants. In watermelon cultivars, it constitutes 12.73% of total fatty acids , while in Collinsella bouchesdurhonensis, it accounts for 7% of cellular fatty acids .

Tetradecanoic Acid (Myristic Acid)

Tetradecanoic acid (C₁₄H₂₈O₂) is a medium-chain saturated fatty acid found in nutmeg, palm oil, and microbial systems. It is utilized in cosmetics, soaps, and food additives. Its concentration varies significantly across sources: 1.40% in Artemisia halodendron but up to 52% in Zizyphus lotus stem extracts .

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Property 2,2-Dimethylpropane-1,3-diol Octadecanoic Acid Tetradecanoic Acid Hexadecanoic Acid (Palmitic Acid) Dodecanoic Acid (Lauric Acid)
Chain Length/Branches Branched diol C18 saturated C14 saturated C16 saturated C12 saturated
Melting Point (°C) 128–130 69–70 54–55 63–64 44–46
Solubility Water-soluble Insoluble in water Insoluble in water Insoluble in water Insoluble in water
Key Applications Polymers, lubricants Surfactants, cosmetics Food additives, soaps Biodiesel, emulsifiers Detergents, pharmaceuticals

Occurrence in Natural Sources

  • Octadecanoic Acid: Dominates in watermelon (12.73%) , Plumeria alba flowers (0.74%) , and propolis (11.7% as methyl ester) .
  • Tetradecanoic Acid: Highest in Zizyphus lotus stems (52%) but minor in Streblus asper (1.39%) .
  • Hexadecanoic Acid: Most abundant in watermelon (48.36%) and Collinsella species (30%) .
  • Comparison: Hexadecanoic acid is generally more prevalent than octadecanoic and tetradecanoic acids in plants and microbes, reflecting its role as a primary fatty acid in lipid biosynthesis .

Metabolic and Functional Roles

  • Correlation Patterns: Octadecanoic and tetradecanoic acids exhibit negative correlations with amino acids and polyols in microbial metabolomes, suggesting distinct metabolic pathways compared to organic acids like hexadecanoic acid .
  • Biological Activities: Antioxidant Efficacy: Octadecanoic acid contributes to antioxidant activity in traditional medicines , while tetradecanoic acid in pomegranate seeds shows moderate free radical scavenging (3.1% concentration) . Antimicrobial Action: Hexadecanoic acid in propolis demonstrates stronger antibacterial effects (33.6% concentration) than octadecanoic acid .

Key Research Findings and Contradictions

  • Concentration Variability: Tetradecanoic acid ranges from 1.40% in Artemisia halodendron to 52% in Zizyphus lotus , highlighting source-dependent biosynthesis.
  • Functional Divergence: Octadecanoic acid is a major fatty acid in Collinsella spp. , but hexadecanoic acid dominates in Bacillus and plant systems .
  • Industrial Prevalence: Hexadecanoic and octadecanoic acids are ubiquitous in PET lubricants, whereas tetradecanoic acid is rarely reported .

Biological Activity

The compound 2,2-Dimethylpropane-1,3-diol; octadecanoic acid; tetradecanoic acid is a complex ester that has garnered attention for its potential biological activities. This article reviews its biochemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C37_{37}H76_{76}O6_6
  • Molecular Weight : 616.996 g/mol
  • Boiling Point : 359.4ºC at 760 mmHg
  • Flash Point : 162.4ºC

Biological Activity Overview

The biological activity of this compound is primarily attributed to its constituent acids—octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid)—along with the diol component. These components exhibit various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects.

Antioxidant Properties

Research indicates that octadecanoic acid exhibits significant antioxidant properties. A study highlighted the ability of extracts containing octadecanoic acid to scavenge free radicals effectively, suggesting a protective role against oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed through various studies:

  • A study on Allium scorodoprasum subsp. jajlae revealed strong antimicrobial activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus and several Candida species. The presence of octadecanoic acid in the extract contributed to this activity .
  • Another investigation into the compound’s efficacy found that it inhibited the growth of specific pathogenic bacteria and fungi, showcasing its potential as a natural preservative or therapeutic agent .

Case Studies

  • Toxicological Assessment : A comprehensive toxicity study indicated that the compound has low acute systemic toxicity across various exposure routes. In repeated dose studies on rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. Changes noted were considered adaptive rather than harmful .
  • In Vitro Studies : In vitro evaluations demonstrated that the compound could inhibit α-glucosidase activity, suggesting potential antidiabetic effects. The IC50 values for inhibition were comparable to known antidiabetic agents .

Data Table: Biological Activities

Activity TypeObservationsReference
AntioxidantEffective free radical scavenging
AntimicrobialInhibition of S. aureus and Candida spp.
ToxicityLow acute toxicity; NOAEL ≥ 1000 mg/kg
AntidiabeticInhibition of α-glucosidase

Q & A

Basic: What are the common synthetic routes for preparing 2,2-dimethylpropane-1,3-diol and its ester derivatives with fatty acids?

Answer:
2,2-Dimethylpropane-1,3-diol (neopentyl glycol) is synthesized via aldol condensation of 4-methoxybenzaldehyde and acetone under basic conditions, followed by reduction (e.g., NaBH₄) to yield the diol . Esterification with fatty acids like octadecanoic (stearic) or tetradecanoic (myristic) acid typically employs acid catalysis (e.g., H₂SO₄) or enzymatic methods. For example, esterification with heptanoic/octanoic acids involves refluxing with stoichiometric acid-to-diol ratios, followed by purification via vacuum distillation or column chromatography .

Advanced: How can reaction conditions be optimized for high-yield esterification of 2,2-dimethylpropane-1,3-diol with long-chain fatty acids?

Answer:
Key parameters include:

  • Catalyst selection: Lipases (e.g., Candida antarctica lipase B) enable regioselective esterification under mild conditions .
  • Solvent-free systems: Reduce side reactions and improve conversion rates at elevated temperatures (80–120°C) .
  • Molar ratio: A 2:1 fatty acid-to-diol ratio minimizes unreacted diol.
  • In-line monitoring: Use FTIR or NMR to track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic methods are effective for characterizing ester derivatives of 2,2-dimethylpropane-1,3-diol?

Answer:

  • NMR: ¹H NMR identifies esterification by the disappearance of hydroxyl (-OH) peaks (δ 1.5–2.5 ppm) and emergence of ester carbonyl signals (δ 170–175 ppm) .
  • FTIR: Ester C=O stretches at 1720–1740 cm⁻¹ and C-O stretches at 1150–1250 cm⁻¹ confirm product formation .
  • Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weights, while GC-MS analyzes volatile esters .

Advanced: How does hydrogen bonding influence the crystallization of 2,2-dimethylpropane-1,3-diol with saturated fatty acids?

Answer:
The diol’s hydroxyl groups form hydrogen bonds with fatty acid carboxyl groups, stabilizing co-crystals. Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings in X-ray structures. Steric hindrance from the diol’s dimethyl groups can disrupt packing, leading to polymorphic variations. Differential scanning calorimetry (DSC) and powder XRD are critical for mapping phase behavior .

Advanced: How can computational methods predict the antioxidant activity of 2,2-dimethylpropane-1,3-diol derivatives?

Answer:

  • DFT calculations: Estimate bond dissociation enthalpies (BDEs) of O-H bonds to assess radical scavenging potential. Lower BDEs correlate with higher antioxidant activity .
  • Molecular docking: Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict inhibition pathways .
  • QSAR models: Train models using experimental IC₅₀ values and descriptors like logP and polar surface area .

Advanced: What challenges arise in synthesizing polymers from 2,2-dimethylpropane-1,3-diol and dicarboxylic acids?

Answer:

  • Steric hindrance: The diol’s bulky structure slows polycondensation, requiring high temperatures (180–220°C) and catalysts like Sb₂O₃ .
  • Molecular weight control: Use stoichiometric imbalances (e.g., 1.01:1 diol-to-acid ratio) or end-capping agents (e.g., acetic anhydride) to limit chain growth .
  • Characterization: Gel permeation chromatography (GPC) and intrinsic viscosity measurements determine polymer molecular weight and branching .

Basic: How should experiments assess the antimicrobial efficacy of diol-fatty acid conjugates?

Answer:

  • Broth microdilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays: Monitor log-phase reduction over 24 hours to evaluate bactericidal vs. bacteriostatic effects .
  • Synergy testing: Use checkerboard assays to identify combinatorial effects with commercial antibiotics .

Advanced: How do steric effects influence 2,2-dimethylpropane-1,3-diol’s reactivity in iridium-catalyzed allylation?

Answer:
The diol’s geminal dimethyl groups hinder coordination to Ir catalysts, requiring bulky ligands (e.g., BINAP) to stabilize transition states. Kinetic studies show slower reaction rates compared to less hindered diols. Optimization involves:

  • Catalyst loading: 5–10 mol% [Ir(cod)Cl]₂ ensures turnover .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic: What are best practices for handling and storing 2,2-dimethylpropane-1,3-diol derivatives?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of hydroxyl groups .
  • Handling hygroscopic derivatives: Use anhydrous solvents and gloveboxes for moisture-sensitive esters .
  • Stability testing: Accelerated aging studies (40°C/75% RH) monitor degradation via HPLC .

Advanced: How does phosphonate modification of 2,2-dimethylpropane-1,3-diol affect catalytic applications?

Answer:
Phosphonate groups enhance Lewis acidity, enabling coordination to metals (e.g., Ti, Al) in asymmetric catalysis. For example:

  • Synthesis of cyclic phosphonates: React diol with PCl₃ followed by hydrolysis to form 2,2-dimethylpropane-1,3-diol cyclic phosphonate .
  • Catalytic activity: Modified diols act as ligands in enantioselective epoxidation, achieving >90% ee with VO(acac)₂ .

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